N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a morpholino group, a thiadiazole ring, and a benzo[d][1,3]dioxole moiety . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, and mass spectrometry . These techniques can provide detailed information about the compound’s structure, including the arrangement of its atoms and the nature of its chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. For instance, the morpholino group might undergo reactions with electrophiles, while the thiadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined experimentally. These properties can influence the compound’s behavior in different environments and its potential applications .Scientific Research Applications
Synthesis and Heterocyclic Compound Development
- A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on the synthesis of novel heterocyclic compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, demonstrating its potential as a precursor for developing various heterocyclic compounds with potential applications in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Agent Synthesis
- Research by Sahin et al. (2012) involved the synthesis of 2-morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, which were found to exhibit good to moderate antimicrobial activities, suggesting the potential use of morpholine derivatives in antimicrobial therapies (Sahin et al., 2012).
Carbamoyl-Containing Compound Synthesis
- Yarovenko et al. (2003) synthesized carbamoyl-containing N,S-heterocyclic compounds, including 5-phenylcarbamoyl-2-oxy-1,3,4-thiadiazole, which has implications for the development of novel pharmaceutical compounds (Yarovenko et al., 2003).
Antitumor Property Exploration
- A study by Horishny et al. (2020) synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and evaluated their anticancer activity, highlighting the potential of such compounds in cancer research (Horishny et al., 2020).
Anti-Anoxic Activity Studies
- Ohkubo et al. (1995) researched 2-aminothiazoles and 2-thiazolecarboxamides with anti-anoxic activity, which could be relevant for conditions where oxygen deprivation is a concern (Ohkubo et al., 1995).
Angiotensin II Receptor Antagonism
- Kohara et al. (1996) developed benzimidazole-7-carboxylic acids bearing 5-oxo-1,2,4-thiadiazole, showing potential as angiotensin II receptor antagonists (Kohara et al., 1996).
Biodegradable Polymer Research
- Veld, Dijkstra, and Feijen (1992) worked on biodegradable polyesteramides with pendant functional groups, including morpholine-2,5-dione derivatives, contributing to advancements in biodegradable materials (Veld et al., 1992).
Rubber Chemicals Development
- Khanra, Adhikari, and Maiti (1993) explored the use of benzazole derivatives, such as 2-Mercaptobenzothiazole and 2-Morpholino thiobenzothiazole, in rubber vulcanization, indicating their utility in the rubber industry (Khanra et al., 1993).
Antibacterial Agent Design
- Palkar et al. (2017) designed and synthesized 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, showing promising antibacterial activity, which could have significant implications in the development of new antibacterial agents (Palkar et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c21-13(20-3-5-23-6-4-20)8-26-16-19-18-15(27-16)17-14(22)10-1-2-11-12(7-10)25-9-24-11/h1-2,7H,3-6,8-9H2,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUKZGOXLIJIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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